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molecular formula C11H15NO3 B1353091 (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate CAS No. 91219-90-8

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

Cat. No. B1353091
M. Wt: 209.24 g/mol
InChI Key: OKIMSBLHXKXTTE-UHFFFAOYSA-N
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Patent
US05292886

Procedure details

A solution of 30.06 g (0.18 mole) of 2,3,5-trimethyl-4-methoxypyridine N-oxide in 100 ml of methylene chloride was added slowly (over approximately one hour) over a solution of 0.38 g of dimethylaminopyridine in 53.4 ml (0.565 mole) of acetic anhydride, heated to 90°-95° C., with the temperature being held within the abovementioned range and the methylene chloride being removed by distillation. At the end of the addition, the distillation was continued for a further 10 minutes, the mixture was cooled to below 90° C. and 7.5 ml of water were added slowly, holding the temperature below 90° C. Crude 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine was obtained by distillation at reduced pressure and was used directly as starting product for the hydrolysis (Example 2).
Quantity
30.06 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([CH3:11])=[CH:4][N+:3]=1[O-].CN(C1C=CC=CN=1)C.[C:22]([O:25]C(=O)C)(=[O:24])[CH3:23]>C(Cl)Cl>[C:22]([O:25][CH2:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([CH3:11])=[CH:4][N:3]=1)(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
30.06 g
Type
reactant
Smiles
CC1=[N+](C=C(C(=C1C)OC)C)[O-]
Name
Quantity
0.38 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
53.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 90°-95° C., with the temperature
CUSTOM
Type
CUSTOM
Details
the methylene chloride being removed by distillation
ADDITION
Type
ADDITION
Details
At the end of the addition
DISTILLATION
Type
DISTILLATION
Details
the distillation
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to below 90° C.
ADDITION
Type
ADDITION
Details
7.5 ml of water were added slowly
CUSTOM
Type
CUSTOM
Details
the temperature below 90° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=C(C(=C1C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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